molecular formula C20H22O5 B1263807 3-Linalylflaviolin

3-Linalylflaviolin

Cat. No. B1263807
M. Wt: 342.4 g/mol
InChI Key: FYLGFULJHQBNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-linalylflaviolin is a hydroxy-1,4-naphthoquinone that is flaviolin in which the hydrogen at position 3 is replaced by a linalyl group. It has a role as a bacterial xenobiotic metabolite. It is a member of phenols and a hydroxy-1,4-naphthoquinone. It derives from a flaviolin. It is a conjugate acid of a 3-linalylflaviolin-2-olate.

Scientific Research Applications

1. Antimicrobial Efficacy

3-Linalylflaviolin exhibits antimicrobial efficacy against bacteria like Staphylococcus aureus and Escherichia coli. This effect is hypothesized to result from alterations in membrane permeability and potential interactions with intracellular targets critical for antibacterial activity (Trombetta et al., 2005).

2. Anti-Inflammatory Properties

Linalyl acetate, a component closely related to 3-Linalylflaviolin, has shown significant anti-inflammatory effects. It reduces edema in animal models, suggesting its potential use in treating inflammatory conditions (Peana et al., 2002).

3. Anticancer Potential

Studies on linalool, which is structurally similar to 3-Linalylflaviolin, indicate its effectiveness against cancer cell lines. Linalool-loaded nanoparticles showed significant antiproliferative effects on ovarian cancer cells, indicating its potential as a therapeutic agent in cancer treatment (Jabir et al., 2020).

4. Neuroprotective Effects

Linalool has demonstrated neuroprotective effects in models of Alzheimer's disease. It reversed neuropathological and behavioral impairments in mice, suggesting its potential in neurodegenerative disease treatment (Sabogal-Guáqueta et al., 2016).

5. Antidiabetic Properties

Linagliptin, a compound related to 3-Linalylflaviolin, has shown effectiveness in improving glycemic control in diabetic models. This indicates a potential application in managing diabetes (Darsalia et al., 2013).

6. Antioxidant Activity

Related compounds to 3-Linalylflaviolin have displayed significant antioxidant activities. This suggests the potential application of 3-Linalylflaviolin in conditions where oxidative stress is a factor (Cheriet et al., 2017).

properties

Product Name

3-Linalylflaviolin

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3,7-dimethylocta-1,6-dien-3-yl)-4,5,7-trihydroxynaphthalene-1,2-dione

InChI

InChI=1S/C20H22O5/c1-5-20(4,8-6-7-11(2)3)16-18(24)15-13(17(23)19(16)25)9-12(21)10-14(15)22/h5,7,9-10,21-22,24H,1,6,8H2,2-4H3

InChI Key

FYLGFULJHQBNJO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)C1=C(C2=C(C=C(C=C2O)O)C(=O)C1=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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